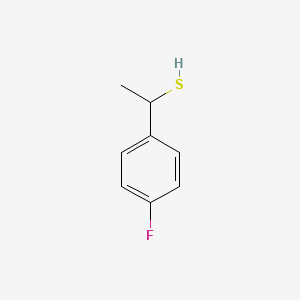

1-(4-fluorophenyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUHCNEYMGINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-fluorophenyl)ethane-1-thiol chemical properties

Introduction

1-(4-fluorophenyl)ethane-1-thiol is an organosulfur compound featuring a fluorinated aromatic ring. As a thiol, it is the sulfur analogue of 1-(4-fluorophenyl)ethanol. Thiols, or mercaptans, are of significant interest in medicinal chemistry and materials science due to their unique reactivity, ability to form disulfide bonds, and potential as ligands for metal catalysts. This document provides a detailed overview of the predicted chemical properties, potential synthetic routes, and expected analytical characteristics of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Directly measured physical properties for this compound are not available. The following table summarizes key chemical identifiers and predicted properties. For comparison, data for the analogous compound, 1-(4-chlorophenyl)ethane-1-thiol, and the precursor ketone, 1-(4-fluorophenyl)ethanone, are included.

| Property | This compound (Predicted) | 1-(4-chlorophenyl)ethane-1-thiol | 1-(4-fluorophenyl)ethanone |

| Molecular Formula | C₈H₉FS | C₈H₉ClS | C₈H₇FO |

| Molecular Weight | 156.22 g/mol | 172.68 g/mol [1] | 138.14 g/mol |

| Appearance | Colorless to pale yellow liquid | - | Clear colorless to slightly yellow liquid[2] |

| Odor | Strong, pungent, skunk-like | - | - |

| Boiling Point | Lower than the corresponding alcohol (1-(4-fluorophenyl)ethanol) | - | 196 °C |

| Density | ~1.1 g/cm³ | - | 1.138 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents. | - | - |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not published, plausible methodologies can be derived from standard organic chemistry techniques for the synthesis of thiols.

Proposed Synthesis from 1-(4-fluorophenyl)ethanone

A common route to secondary thiols is through the reduction of a thioacetal, which can be formed from the corresponding ketone.

Step 1: Thioacetal Formation

-

To a solution of 1-(4-fluorophenyl)ethanone (1 eq.) in a suitable solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.2 eq.).

-

Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the thioacetal.

Step 2: Reductive Desulfurization (Thioacetal Reduction)

-

Dissolve the thioacetal from Step 1 in a suitable solvent mixture (e.g., ethanol).

-

Add Raney nickel (a large excess) to the solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the Raney nickel, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Reactivity and Stability

-

Oxidation: Thiols are readily oxidized. Mild oxidizing agents will convert this compound to the corresponding disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion. This thiolate is a potent nucleophile.

-

Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to air and light, leading to oxidation. It is recommended to store it under an inert atmosphere.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are predicted for this compound.

| Spectroscopy | Predicted Data |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~7.0-7.4 ppm. - Methine proton (-CH(SH)-): quartet, ~4.0-4.5 ppm. - Methyl protons (-CH₃): doublet, ~1.6-1.8 ppm. - Thiol proton (-SH): broad singlet, ~1.5-2.5 ppm (D₂O exchangeable). |

| ¹³C NMR | - Aromatic carbons: ~115-145 ppm, with C-F coupling. - Methine carbon (-CH(SH)-): ~40-50 ppm. - Methyl carbon (-CH₃): ~20-25 ppm. |

| IR Spectroscopy | - S-H stretch: weak absorption around 2550-2600 cm⁻¹. - C-F stretch: strong absorption around 1220-1240 cm⁻¹. - Aromatic C=C stretches: ~1500-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 156. - Common fragmentation patterns would involve the loss of the thiol group and fragmentation of the ethyl side chain. |

Safety and Handling

Specific toxicology data for this compound is unavailable. However, based on related thiol compounds, the following precautions should be taken:

-

Toxicity: Thiols are generally considered toxic and should be handled with care. Harmful if swallowed, inhaled, or in contact with skin.[3]

-

Odor: The compound is expected to have a very strong and unpleasant odor.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Visualizations

Caption: Proposed synthesis of this compound.

Caption: Key reactivity of this compound.

References

1-(4-fluorophenyl)ethane-1-thiol CAS number and identifiers

Disclaimer: Extensive searches for "1-(4-fluorophenyl)ethane-1-thiol" did not yield a specific CAS number or dedicated experimental protocols within publicly available scientific literature and chemical databases. This suggests that the compound may be novel, not widely synthesized, or not extensively documented. The following guide, therefore, provides information on its closely related precursor, 4'-fluoroacetophenone, and proposes a plausible, though not experimentally verified, synthetic pathway to this compound based on established chemical transformations.

Identifiers and Properties of the Precursor: 4'-Fluoroacetophenone

4'-Fluoroacetophenone is the logical starting material for the synthesis of this compound. Its identifiers and key properties are summarized below.

| Identifier Type | Value | Reference |

| CAS Number | 403-42-9 | [1][2] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2] |

| IUPAC Name | 1-(4-fluorophenyl)ethanone | [2] |

| Synonyms | p-Fluoroacetophenone, 1-Acetyl-4-fluorobenzene | [2] |

| Appearance | Liquid | [1] |

| Density | 1.1372 g/cm³ | [1] |

Proposed Synthetic Pathway

A feasible synthetic route to this compound involves a two-step process starting from 4'-fluoroacetophenone:

-

Reduction of the ketone: The carbonyl group of 4'-fluoroacetophenone is reduced to a hydroxyl group to form 1-(4-fluorophenyl)ethanol.

-

Conversion of the alcohol to a thiol: The hydroxyl group of 1-(4-fluorophenyl)ethanol is substituted with a thiol group.

This proposed pathway is illustrated in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the proposed synthetic steps. These are based on standard organic chemistry transformations and would require optimization for this specific substrate.

Step 1: Reduction of 4'-Fluoroacetophenone to 1-(4-fluorophenyl)ethanol

The reduction of aryl ketones to their corresponding alcohols is a common transformation. A typical procedure involves the use of a reducing agent like sodium borohydride.

General Protocol: A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (a related compound) has been successfully reduced using sodium borohydride in dry ethanol under reflux for 3 hours[3]. A similar approach could be adapted for 4'-fluoroacetophenone.

-

Dissolve 4'-fluoroacetophenone in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)ethanol.

-

Purify the product by column chromatography or distillation.

Step 2: Conversion of 1-(4-fluorophenyl)ethanol to this compound

The conversion of alcohols to thiols can be achieved through various methods, often involving the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur source. One common approach is the Mitsunobu reaction.

General Protocol:

-

Dissolve 1-(4-fluorophenyl)ethanol, triphenylphosphine, and a thiol source (e.g., thioacetic acid) in an anhydrous aprotic solvent like THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

If thioacetic acid was used, the resulting thioacetate would need to be hydrolyzed with a base (e.g., sodium hydroxide or lithium hydroxide) followed by an acidic workup to yield the thiol.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the crude product by column chromatography.

Signaling Pathways and Applications

Due to the lack of specific literature on this compound, there is no information available regarding its biological activity, signaling pathway interactions, or applications in drug development. Aryl thiols, in general, are important intermediates in the synthesis of various pharmaceutically active compounds[4][5]. Should this compound be synthesized and characterized, it could be a valuable building block in medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of aryl sulfides by metal-free arylation of thiols with diaryliodonium salts - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide on the Physical Properties of 1-(4-fluorophenyl)ethane-1-thiol

Introduction to 1-(4-fluorophenyl)ethane-1-thiol

This compound is an organosulfur compound. Structurally, it is an ethanethiol substituted with a 4-fluorophenyl group at the first carbon position. Thiols, also known as mercaptans, are analogs of alcohols where the oxygen atom is replaced by a sulfur atom. They are notable for their strong, often unpleasant, odors.[1][2] The physical properties of thiols are influenced by the presence of the sulfhydryl (-SH) group and the overall molecular structure.

Estimated Physical Properties

Due to the lack of specific experimental data for this compound, the properties of a structurally similar compound, 1-(4-chlorophenyl)ethane-1-thiol, are presented below as an estimation. It is important to note that the difference in the halogen substituent (fluorine vs. chlorine) will lead to variations in the actual physical properties.

Table 1: Computed Physical Properties of 1-(4-chlorophenyl)ethane-1-thiol

| Property | Value | Source |

| Molecular Formula | C₈H₉ClS | PubChem[3] |

| Molecular Weight | 172.68 g/mol | PubChem[3] |

| XLogP3 | 3.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are computationally derived and not based on experimental measurements.

General Physical Properties of Thiols

The physical characteristics of thiols are largely dictated by the sulfhydryl group.

-

Odor: Thiols are well-known for their strong and often disagreeable odors.[1] For instance, ethanethiol has an odor resembling that of leeks or cooked cabbage and is detectable by the human nose at concentrations as low as 10 parts per billion.[1][2] This characteristic is a key identifying feature of many low-molecular-weight thiols.

-

Boiling Point: Thiols generally have lower boiling points than their corresponding alcohols. This is because the S-H bond is less polar than the O-H bond, leading to weaker hydrogen bonding between thiol molecules. For example, ethanethiol boils at 35 °C, while ethanol boils at 78 °C.[1][2]

-

Solubility: The solubility of thiols in water is lower than that of their alcohol counterparts for the same reason of weaker hydrogen bonding.

-

Acidity: Thiols are more acidic than alcohols. The S-H bond is weaker than the O-H bond, allowing for easier donation of a proton.

Experimental Protocols for Characterization

While specific experimental protocols for this compound are not available, general methods for the synthesis and characterization of thiols can be described.

Synthesis of Thiols

A common method for the synthesis of thiols is the reaction of an alkyl halide with sodium hydrosulfide. For aromatic thiols, a multi-step synthesis involving the reduction of a sulfonyl chloride is often employed. Another approach is the use of "thiol-ene" click chemistry, which involves the reaction of a thiol with an alkene.[4][5]

Characterization Techniques

The characterization of newly synthesized thiols typically involves a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the compound. The proton of the -SH group in ¹H NMR typically appears as a singlet.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of the S-H functional group, which has a characteristic absorption peak. The disappearance of the S-H peak can confirm its participation in a reaction.[5]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Logical Workflow for Thiol Characterization

The general workflow for characterizing a newly synthesized thiol, such as this compound, would follow a logical progression from synthesis to structural confirmation and purity analysis.

Safety and Handling

Based on the safety data sheets for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or inhaled.[6] It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Proper personal protective equipment, such as gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[7]

Conclusion

While specific, experimentally determined physical properties for this compound are not documented in readily accessible sources, an understanding of its likely characteristics can be inferred from the properties of structurally related compounds and the general behavior of thiols. The synthesis and characterization would follow standard organic chemistry laboratory procedures, with a strong emphasis on safety due to the potential hazards associated with this class of compounds. Further experimental investigation is required to definitively determine the physical properties of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ethanethiol - Wikipedia [en.wikipedia.org]

- 3. 1-(4-Chlorophenyl)ethane-1-thiol | C8H9ClS | CID 13812353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. (4-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

In-Depth Technical Guide on the Structural and Conformational Analysis of 1-(4-fluorophenyl)ethane-1-thiol

Abstract

This technical guide provides a detailed theoretical analysis of the structural and conformational properties of 1-(4-fluorophenyl)ethane-1-thiol. Due to a lack of available experimental data in the public domain, this report leverages computational chemistry methodologies to predict the molecule's key structural parameters and explore its conformational landscape. The primary focus is on the rotational isomers (rotamers) arising from the torsion of the C-C and C-S bonds. All computational data, including bond lengths, bond angles, dihedral angles, and relative energies of conformers, are presented in structured tables. The methodologies for these theoretical experiments are described in detail. This document aims to serve as a foundational resource for researchers interested in the stereochemical properties of this and related chiral thiols.

Introduction

This compound is a chiral organosulfur compound of interest in medicinal chemistry and materials science due to the presence of a stereogenic center and a fluorinated aromatic ring. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the thiol group offers a versatile handle for chemical modifications and potential interactions with biological targets. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of novel materials.

This guide presents a computational study to elucidate these properties. The analysis focuses on the rotational barriers around the C(aryl)-C(ethyl) and C(ethyl)-S bonds, which define the conformational space of the molecule.

Computational Methodology

The structural and conformational analysis of this compound was performed using computational modeling. The following section details the theoretical protocols employed.

Geometry Optimization

The initial 3D structure of this compound was built and subjected to geometry optimization. The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost for determining the geometries of organic molecules. The optimization was carried out in the gas phase, and the absence of imaginary frequencies in the vibrational analysis confirmed that the obtained structure corresponds to a true energy minimum.

Conformational Analysis

A relaxed potential energy surface scan was performed to explore the conformational landscape. The scan was conducted by systematically rotating two key dihedral angles:

-

τ1 (C1-C7-C8-S): Rotation around the bond connecting the chiral carbon to the sulfur atom.

-

τ2 (C2-C1-C7-C8): Rotation around the bond connecting the phenyl ring to the chiral carbon.

The energy profile was calculated at 15° intervals for each dihedral angle, and the geometry was optimized at each step. The resulting low-energy conformers were then fully re-optimized to identify the stable structures.

Caption: Computational workflow for the structural and conformational analysis.

Results and Discussion

Molecular Structure

The geometry of this compound was optimized to a stable energy minimum. The key structural parameters of the most stable conformer are summarized in the tables below. The numbering scheme used for the atoms is depicted in the conformational relationship diagram in the next section.

Table 1: Selected Bond Lengths

| Bond | Atom 1 | Atom 2 | Length (Å) |

| C-F | C4 | F | 1.35 |

| C-C (aryl) | C1-C6 | - | 1.39-1.40 |

| C-C (ethyl) | C1 | C7 | 1.52 |

| C-C (methyl) | C7 | C8 | 1.54 |

| C-S | C7 | S | 1.82 |

| S-H | S | H | 1.34 |

| C-H (chiral) | C7 | H | 1.10 |

Table 2: Selected Bond Angles

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Angle (°) |

| C-C-F | C3 | C4 | F | 118.5 |

| C-C-C (aryl) | C2 | C1 | C7 | 121.0 |

| C-C-S | C1 | C7 | S | 110.5 |

| C-C-C (methyl) | C1 | C7 | C8 | 112.0 |

| C-S-H | C7 | S | H | 96.5 |

Conformational Analysis

The potential energy surface scan revealed three low-energy staggered conformers resulting from the rotation around the C7-S bond. These conformers are designated as C1 , C2 , and C3 . The relative energies and key dihedral angles are presented in Table 3.

Table 3: Relative Energies and Dihedral Angles of Stable Conformers

| Conformer | Dihedral Angle τ1 (C1-C7-S-H) (°) | Relative Energy (kcal/mol) |

| C1 | 180 (anti-periplanar) | 0.00 |

| C2 | 60 (gauche) | 0.58 |

| C3 | -60 (gauche) | 0.58 |

The most stable conformer, C1 , has the thiol hydrogen positioned anti-periplanar to the C1-C7 bond. The two gauche conformers, C2 and C3 , are degenerate and are slightly higher in energy. The low energy barrier between these conformers suggests that the molecule is flexible at room temperature, with rapid interconversion between the rotational isomers.

Caption: Relationship between the stable conformers of this compound.

Conclusion

This in-depth technical guide has presented a comprehensive theoretical analysis of the structural and conformational properties of this compound. Through DFT calculations, we have determined the key structural parameters and identified the three most stable conformers. The anti-periplanar conformer is predicted to be the global minimum, with two degenerate gauche conformers lying slightly higher in energy. The computational workflow and the tabulated data provided herein offer valuable insights for researchers in medicinal chemistry and related fields, serving as a robust starting point for further experimental and computational investigations.

Disclaimer

The data presented in this guide are the result of theoretical calculations and have not been validated by experimental studies. While the chosen level of theory is expected to provide reliable predictions, experimental verification is recommended for critical applications.

Spectroscopic and Synthetic Profile of 1-(4-fluorophenyl)ethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel thiol compound, 1-(4-fluorophenyl)ethane-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from its close structural analog, 1-phenylethanethiol, and established principles of spectroscopy to predict the spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Analogous Data: 1-Phenylethanethiol (¹³C NMR) [1] |

| ¹H NMR | Aromatic protons (H-Ar): 7.0-7.4 (multiplet)CH: ~4.2 (quartet)CH₃: ~1.6 (doublet)SH: 1.8-2.5 (singlet, broad) | Not available in the direct search results. |

| ¹³C NMR | C-F: 160-165 (d, ¹JCF ≈ 245 Hz)C-S: ~40C-Ar (ipso): 140-145 (d, ²JCF ≈ 20 Hz)C-Ar (ortho): 128-132 (d, ³JCF ≈ 8 Hz)C-Ar (meta): 115-118 (d, ²JCF ≈ 21 Hz)CH₃: ~25 | C-S: 39.8C-Ar (ipso): 145.4C-Ar (ortho/meta): 128.5, 127.0, 125.7CH₃: 25.1 |

| ¹⁹F NMR | Ar-F: -110 to -120 | Not applicable. |

Note: Predicted values are based on the analysis of 1-phenylethanethiol data and known substituent effects of fluorine on aromatic systems.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Analogous Data: 1-Phenylethanethiol [1] |

| S-H stretch | 2550-2600 (weak) | 2550 |

| C-H stretch (aromatic) | 3000-3100 | 3020, 3060, 3080 |

| C-H stretch (aliphatic) | 2850-3000 | 2870, 2920, 2970 |

| C=C stretch (aromatic) | 1500-1600 | 1490, 1600 |

| C-F stretch | 1200-1250 | Not applicable. |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Predicted Value for this compound | Analogous Data: 1-Phenylethanethiol (GC-MS) [1] |

| Molecular Ion (M⁺) | m/z = 156 | m/z = 138 |

| Key Fragments | m/z = 123 ([M-SH]⁺)m/z = 109 ([M-C₂H₅]⁺)m/z = 96 ([C₆H₄F]⁺) | m/z = 105 ([M-SH]⁺)m/z = 91 ([C₇H₇]⁺)m/z = 77 ([C₆H₅]⁺) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

2.1 Synthesis of this compound

A plausible synthetic route involves the reduction of 4-fluoroacetophenone to the corresponding alcohol, followed by conversion to a halide and subsequent displacement with a thiolating agent.

-

Reduction of 4-fluoroacetophenone: 4-fluoroacetophenone is reduced using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) to yield 1-(4-fluorophenyl)ethanol.

-

Halogenation: The resulting alcohol is converted to a more reactive leaving group, such as a bromide, using an agent like phosphorus tribromide (PBr₃).

-

Thiolation: The 1-(4-fluorophenyl)ethyl bromide is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the target compound, this compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: The purified thiol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Carbon spectra are obtained using a proton-decoupled pulse sequence.

-

¹⁹F NMR Acquisition: Fluorine spectra are recorded, with chemical shifts referenced to an external standard like CFCl₃.

2.3 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The characteristic S-H stretching vibration is expected to be weak.[2]

2.4 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Preliminary Reactivity Studies of 1-(4-Fluorophenyl)ethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the preliminary reactivity of 1-(4-fluorophenyl)ethane-1-thiol. Due to the absence of specific literature on this compound, this guide is based on established chemical principles and extrapolated data from analogous structures. It covers a plausible synthetic route, key reactivity profiles including oxidation, alkylation, and reactions with electrophiles, detailed experimental protocols, and illustrative data to guide further research.

Introduction

This compound is a sulfur-containing organic molecule with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring and a secondary benzylic thiol group suggests a rich and varied reactivity profile. Understanding these reactions is crucial for its potential use as a synthetic intermediate or as a pharmacologically active agent. This guide outlines foundational studies into its synthesis and reactivity.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from the commercially available 1-(4-fluorophenyl)ethan-1-one. The ketone is first reduced to the corresponding alcohol, which is then converted to the target thiol.

An In-depth Technical Guide to the Role of Fluorine in Modifying Thiol Reactivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive technical overview of how fluorine modulates the reactivity of thiols, a critical functional group in many biological and pharmaceutical contexts. By leveraging fluorine's unique electronic properties, researchers can fine-tune thiol pKa, redox potential, and reaction kinetics. This targeted modification enhances molecular properties, leading to improved drug efficacy, metabolic stability, and the development of novel biocompatible probes and bioconjugation strategies. This document details the core principles of fluorine's influence, summarizes key quantitative data, provides detailed experimental protocols for characterization, and illustrates critical concepts with logical and workflow diagrams.

Core Principles: The Electronic Influence of Fluorine

The profound impact of fluorine on thiol reactivity stems from its fundamental atomic properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). When positioned near a thiol group (-SH), this effect significantly alters the electronic environment of the sulfur atom, leading to predictable and exploitable changes in its chemical behavior.

Impact on Thiol pKa

The reactivity of a thiol is largely dictated by the equilibrium between its protonated thiol form (R-SH) and its deprotonated thiolate form (R-S⁻). The thiolate anion is a significantly stronger nucleophile and is the primary species responsible for most of a thiol's characteristic reactions, including disulfide exchange and alkylation.

The pKa of the thiol group determines the concentration of the reactive thiolate at a given pH. The strong inductive effect of a nearby fluorine atom withdraws electron density from the sulfur-hydrogen bond, weakening it and facilitating the release of the proton. This results in a lower pKa value , meaning the thiol becomes more acidic.

A lower pKa is highly consequential in biological systems, which are typically buffered around pH 7.4. For a standard cysteine residue with a pKa of ~8.3, only a small fraction exists as the reactive thiolate at physiological pH. By introducing fluorine, the pKa can be lowered, substantially increasing the thiolate population and, therefore, the thiol's overall nucleophilic reactivity under physiological conditions. Theoretical studies have systematically investigated the pKa of fluorinated hydrocarbyl thiols, confirming this trend.[1][2][3]

Impact on Thiol-Disulfide Redox Potential

The thiol-disulfide redox potential (E°') is a measure of the tendency of a thiol to be oxidized to a disulfide. This parameter is critical for understanding cellular redox signaling and the stability of disulfide bonds in proteins.

Fluorine's electron-withdrawing nature stabilizes the thiolate anion but destabilizes the resulting disulfide bond. This generally makes the fluorinated thiol easier to oxidize , resulting in a lower (more negative) redox potential. For instance, studies on perfluoroalkane sulfonyl fluorides have demonstrated their ability to accelerate the oxidation of glutathione (GSH), a key cellular thiol, highlighting the potent electronic influence of fluorine on redox processes.[4] Manipulating the redox potential is a key strategy in designing antioxidants and modulating redox-sensitive signaling pathways.

Impact on Reaction Kinetics

The increased nucleophilicity of the thiolate anion at physiological pH directly translates to altered reaction kinetics.

-

Thiol-Disulfide Exchange: The rate of thiol-disulfide exchange, a fundamental process in protein folding and redox regulation, is highly dependent on the concentration and nucleophilicity of the attacking thiolate. By lowering the thiol pKa, fluorination can significantly accelerate these exchange reactions at neutral pH. The rate constants for these reactions are strongly correlated with the pKa of the nucleophilic thiol.[5][6]

-

Reactions with Electrophiles: The reaction of thiols with electrophiles, such as maleimides and iodoacetamides used in bioconjugation, proceeds through the nucleophilic attack of the thiolate. Consequently, a lower pKa enhances the rate of these crucial labeling and cross-linking reactions.

-

Para-Fluoro-Thiol Reaction (PFTR): A notable application of fluorine's influence is the PFTR, a type of nucleophilic aromatic substitution (SNAr). In this reaction, a thiol displaces a fluorine atom from a perfluoroaromatic ring, typically at the para position.[7] This reaction is highly efficient and chemoselective, providing a robust method for peptide and polymer modification.[8][9][10]

-

Fluorine-Thiol Displacement Reaction (FTDR): This bioorthogonal reaction involves the displacement of a fluorine substituent positioned alpha to an amide bond by a thiol. The FTDR exhibits second-order reaction kinetics and has been successfully used for peptide stapling and labeling biological substrates.[11]

Quantitative Data Summary

The following tables summarize the impact of fluorination on key physicochemical properties of thiols.

Table 1: Calculated pKa Values of Representative Thiols

Data derived from computational studies, which show a clear trend of pKa reduction with increasing fluorination. The M06-2X method with the SMDsSAS model was found to provide high precision.[2]

| Compound | Structure | Calculated pKa |

| Ethanethiol | CH₃CH₂SH | 11.08 |

| 2-Fluoroethanethiol | FCH₂CH₂SH | 10.03 |

| 2,2,2-Trifluoroethanethiol | CF₃CH₂SH | 8.89 |

| Pentafluoroethanethiol | CF₃CF₂SH | 3.50 |

Table 2: Kinetic Data for Thiol-Related Reactions

Rate constants illustrate the impact of the thiol's electronic environment on reactivity. The PFTR and FTDR reactions are particularly notable for their efficiency.

| Reaction | Reactants | Rate Constant (k) | Conditions |

| Thiol-Disulfide Exchange | Various Thiols + GSSG | Brønsted β_nuc ≈ 0.5 | Rate is dependent on thiol pKa.[6] |

| Fluorogenic Probe Reaction | CysOx Probe + Cysteine Sulfenic Acid | 91 - 105 M⁻¹s⁻¹ | pH 7.4.[12] |

| Fluorine-Thiol Displacement (FTDR) | α-fluoroacetamide + Benzyl Thiol | Second-order kinetics | Mildly basic (pH 9.0-9.5).[11] |

| Para-Fluoro-Thiol Reaction (PFTR) | Polymeric Thiol + Fluorinated Linker | Varies with solvent (DMF > THF) | Rate influenced by solvent polarity and side reactions.[9] |

Applications in Drug Development and Research

The ability to rationally tune thiol reactivity using fluorine has significant implications for therapeutic design and the development of research tools.

-

Improving Drug Efficacy and Bioavailability: By lowering the pKa of a thiol-containing drug, its reactivity and potential for covalent bonding with a target protein can be enhanced. Furthermore, fluorine can increase lipophilicity and block sites of metabolic degradation, improving a drug's pharmacokinetic profile.

-

Peptide Stapling and Macrocyclization: Reactions like FTDR and PFTR enable the creation of constrained peptides.[7][11] This "stapling" can lock a peptide into its bioactive conformation, enhancing its stability, cell permeability, and binding affinity for its target.

-

Chemoselective Bioconjugation: The high selectivity of reactions like PFTR allows for the precise attachment of payloads—such as drugs, imaging agents, or polymers—to cysteine residues on proteins and peptides, even in complex biological mixtures.[10]

-

Development of Probes and Sensors: Fluorinated thiols are integral to the design of "turn-on" fluorescent probes for detecting specific redox states of cellular thiols, such as sulfenic acid, providing powerful tools for studying redox signaling.[12]

Experimental Protocols

Accurate characterization of thiol properties is essential for research and development. The following are detailed protocols for key experiments.

Protocol 1: Determination of Thiol pKa by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) offers a rapid and accurate method for determining pKa values by measuring the heat change associated with protonation/deprotonation.[13][14][15]

Principle: A solution of the thiol at a specific pH is titrated with a strong acid (e.g., HCl). As the acid is injected, it protonates the thiolate, releasing heat. The integrated heat change per injection is plotted against the molar ratio of acid to thiol. Fitting this binding isotherm yields the association constant (Kₐ) for the proton, from which the pKa can be directly calculated (pKa = -log(1/Kₐ)).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the thiol compound (e.g., 1-2 mM) in a suitable buffer (e.g., 50 mM phosphate buffer) at a pH approximately 1-1.5 units above the expected pKa.

-

Prepare a titrant solution of a strong acid (e.g., 20-30 mM HCl) using the same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions before use.

-

-

ITC Instrument Setup:

-

Set the instrument to the desired experimental temperature (e.g., 25°C).

-

Load the thiol solution into the sample cell and the acid solution into the injection syringe.

-

-

Titration Experiment:

-

Perform an initial injection (e.g., 1 µL) that is discarded during data analysis to remove any air from the syringe tip.

-

Execute a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the thermal signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection peak to determine the heat change (ΔH).

-

Plot the heat change per mole of injectant against the molar ratio of acid to thiol.

-

Fit the resulting titration curve using the appropriate binding model (e.g., one-site binding) provided by the instrument's software to determine Kₐ and ΔH.

-

Calculate the pKa from the determined Kₐ.[16]

-

Protocol 2: Quantification of Thiol Reactivity via Ellman's Assay

Ellman's assay is a classic, reliable colorimetric method for quantifying free sulfhydryl groups in a sample.[17][18][19]

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol group in a disulfide exchange reaction. This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored anion with strong absorbance at 412 nm. The amount of TNB²⁻ produced is stoichiometric with the amount of free thiol.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare fresh.

-

(Optional) Cysteine Standard: Prepare a stock solution (e.g., 1.5 mM) of L-cysteine in Reaction Buffer. Create a dilution series (e.g., 0 to 1.5 mM) to generate a standard curve.

-

-

Assay Procedure:

-

For each sample and standard, add 50 µL of the DTNB solution to 2.5 mL of Reaction Buffer in a cuvette.

-

Add 250 µL of the sample (or standard) to the cuvette. The final volume is 2.8 mL.

-

Prepare a blank using 250 µL of the sample buffer instead of the sample.

-

Mix well and incubate at room temperature for 15 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each sample and standard at 412 nm against the blank.

-

Calculation using Molar Extinction Coefficient:

-

Calculate the concentration of thiols (in M) using the Beer-Lambert law: Concentration = (Absorbance_412nm) / (14,150 M⁻¹cm⁻¹ * path length_cm).

-

Adjust for the dilution of the original sample.[20]

-

-

Calculation using Standard Curve:

-

Plot the absorbance of the cysteine standards versus their known concentrations.

-

Determine the concentration of the unknown sample from the linear regression of the standard curve.[21]

-

-

Protocol 3: Assessing Thiol Redox State by Alkylation Shift Assay

This method allows for the visualization of the redox state of specific protein thiols by SDS-PAGE. It distinguishes between reduced and oxidized cysteines.[22][23]

Principle:

-

Free, reduced thiols in a protein sample are first irreversibly blocked (alkylated) with a reagent like N-ethylmaleimide (NEM).

-

Next, all reversibly oxidized thiols (e.g., disulfides) are reduced back to free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

These newly exposed thiols are then alkylated with a second, mass-modifying reagent, such as methoxypolyethylene glycol maleimide (MM(PEG)₂₄), which adds a significant mass (~1.24 kDa) for each labeled cysteine.

-

The change in the protein's molecular weight, visualized by Western blot, indicates the number of originally oxidized cysteines.

Methodology:

-

Sample Lysis and Initial Alkylation:

-

Lyse cells or tissues in a buffer containing a high concentration of NEM (e.g., 50 mM) to immediately block all reduced thiols. This prevents post-lysis oxidation.

-

Incubate for 30-60 minutes at room temperature.

-

-

Protein Precipitation and Removal of Excess NEM:

-

Precipitate the proteins using trichloroacetic acid (TCA) or acetone to remove excess NEM.

-

Wash the protein pellet multiple times with acetone to ensure all NEM is removed.

-

-

Reduction of Oxidized Thiols:

-

Resuspend the protein pellet in a buffer containing a strong reducing agent (e.g., 10 mM TCEP).

-

Incubate for 30 minutes at 55°C to reduce all disulfide bonds.

-

-

Labeling with Mass-Tag:

-

Add the mass-tagging alkylating agent (e.g., 10 mM MM(PEG)₂₄) to the reduced sample.

-

Incubate for 1 hour at room temperature in the dark.[23]

-

-

Analysis by Western Blot:

-

Quench the reaction by adding sample loading buffer containing β-mercaptoethanol.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe with an antibody specific to the protein of interest.

-

A "ladder" of bands will appear, where each upward shift in molecular weight corresponds to one initially oxidized cysteine residue.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the modification of thiol reactivity by fluorine.

Caption: Logical flow of fluorine's influence on thiol properties.

Caption: Workflow for the thiol alkylation shift assay.

Caption: Simplified schematic of the para-fluoro-thiol reaction (PFTR).

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. A kinetic study on the para-fluoro-thiol reaction in view of its use in materials design - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A kinetic study on the para-fluoro-thiol reaction in view of its use in materials design - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 14. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 17. broadpharm.com [broadpharm.com]

- 18. interchim.fr [interchim.fr]

- 19. bmglabtech.com [bmglabtech.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 22. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Core Stability and Degradation Profile of 1-(4-fluorophenyl)ethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 1-(4-fluorophenyl)ethane-1-thiol is limited in publicly available literature. The following guide is a synthesis of information based on the known reactivity of thiols, fluorinated aromatic compounds, and analogous structures to provide a predictive overview of its stability and potential degradation pathways.

Introduction

This compound is a synthetic organosulfur compound featuring a chiral thiol group and a fluorinated phenyl ring. Its structural motifs suggest potential applications in pharmaceutical and materials science, where the thiol group can act as a nucleophile or a ligand, and the fluorophenyl group can modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the stability and degradation of this compound is critical for its potential development and application. This guide outlines the probable stability profile and degradation pathways based on established chemical principles and data from related molecules.

Predicted Physicochemical Properties and Stability

The stability of this compound is influenced by its key functional groups: the secondary thiol and the p-fluorophenyl group.

| Property | Predicted Stability Profile | Rationale |

| Oxidative Stability | Low to Moderate | Thiols are susceptible to oxidation. In the presence of mild oxidants or atmospheric oxygen, this compound is expected to readily oxidize to its corresponding disulfide, bis(1-(4-fluorophenyl)ethyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, and sulfonic acids. The presence of the electron-withdrawing fluorine atom may slightly decrease the electron density on the sulfur, potentially offering minor stabilization against oxidation compared to its non-fluorinated analog. |

| Thermal Stability | Moderate | Analogous to ethanethiol, thermal decomposition is expected to proceed via several pathways at elevated temperatures. These may include C-S bond cleavage to form a 1-(4-fluorophenyl)ethyl radical and a sulfhydryl radical, or elimination reactions. Studies on ethanethiol have shown decomposition pathways that include the formation of ethene and hydrogen sulfide, as well as methyl and thioformaldehyde radicals[1][2]. |

| Photostability | Low to Moderate | Aromatic thiols can be sensitive to UV light. Photodegradation may be initiated by the cleavage of the C-S bond. Furthermore, fluorinated aromatic compounds can undergo photocatalytic degradation, often involving defluorination in the presence of a photocatalyst like TiO2[3][4]. |

| pH Stability (Hydrolysis) | High | The thiol and fluorophenyl groups are generally stable to hydrolysis under typical pH conditions (pH 3-9). The C-S and C-F bonds are not readily cleaved by water in the absence of specific enzymatic or catalytic activation. |

Potential Degradation Pathways

Based on the reactivity of related compounds, several degradation pathways for this compound can be proposed.

Oxidative degradation is likely the most significant pathway under ambient conditions.

References

- 1. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition Mechanism for Ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H2O2 evolution during the photocatalytic degradation of organic molecules on fluorinated TiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. re.public.polimi.it [re.public.polimi.it]

Navigating the Nuances of 1-(4-fluorophenyl)ethane-1-thiol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(4-fluorophenyl)ethane-1-thiol. Due to the limited availability of specific data for this compound, this guide synthesizes information from structurally similar aromatic thiols and fluoroaromatic compounds to provide a robust framework for its safe utilization in a research and development setting. All personnel handling this substance should be thoroughly trained in the procedures outlined herein and have a complete understanding of its potential hazards.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Flammability: Assumed to be a combustible liquid.

A paramount characteristic of thiols is their powerful and often unpleasant odor, detectable at extremely low concentrations.[2] This serves as an excellent warning property but can also cause nuisance and alarm if not properly contained.[2]

Quantitative Hazard Data

The following tables summarize key quantitative safety data extrapolated from close structural analogs. This information should be used as a conservative estimate for risk assessment.

Table 1: Toxicological Data for Thiophenol (CAS No. 108-98-5)

| Parameter | Route | Species | Value |

| LD50 | Oral | Rat | 46.2 mg/kg |

| LD50 | Dermal | Rabbit | 134 mg/kg |

| LC50 | Inhalation | Rat | 33 ppm (4 hours) |

| LC50 | Inhalation | Mouse | 28 ppm (4 hours) |

Table 2: Physical and Fire Hazard Data for 4-Fluorothiophenol (CAS No. 371-42-6)

| Property | Value |

| Flash Point | 54 °C (129.2 °F) - closed cup |

| Boiling Point | 162 °C |

| Density | 1.203 g/mL at 25 °C |

Source:[6]

Table 3: Occupational Exposure Limits for Benzenethiol (CAS No. 108-98-5)

| Organization | Limit | Value |

| NIOSH (REL) | 15-minute Ceiling | 0.1 ppm |

| ACGIH (TLV) | 8-hour TWA | 0.1 ppm |

Source:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control the release of malodorous and potentially toxic vapors.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Odor Control: A bleach trap or other suitable scrubbing system should be connected to the exhaust of any apparatus (e.g., rotary evaporator, vacuum pump) to neutralize thiol vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves should be worn. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Safe Handling and Storage

Handling

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Use only non-sparking tools.

-

Prevent the build-up of electrostatic charge by grounding and bonding containers and equipment.

-

Keep the container tightly closed when not in use.

-

Work in the smallest feasible quantities.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly sealed.

-

Store away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

The following diagram illustrates the key incompatibilities to consider:

Experimental Protocol: General Procedure for Handling Malodorous Thiols

This protocol provides a general framework for the safe handling of this compound in a laboratory setting. It should be adapted to the specific requirements of the planned experiment.

Objective: To safely dispense and use this compound in a chemical reaction while minimizing odor release and exposure risk.

Materials:

-

This compound

-

Required solvents and reagents

-

Reaction glassware (oven-dried)

-

Syringes and needles

-

Septa

-

Bleach solution (10-20%) in a designated quenching container

-

Secondary containment (e.g., a plastic tray)

-

All required PPE

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare a bleach bath for quenching used glassware and disposables.

-

Place all necessary glassware and equipment inside the fume hood.

-

Don all required PPE.

-

-

Dispensing the Thiol:

-

If the thiol is in a sealed bottle, carefully open it inside the fume hood.

-

Use a syringe to withdraw the required amount of the liquid thiol.

-

Immediately cap the thiol container.

-

Dispense the thiol into the reaction vessel.

-

-

Reaction Setup:

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the chemistry is sensitive to air or to prevent oxidation of the thiol.

-

Ensure any exhaust from the reaction setup is directed into a bleach trap.

-

-

Work-up and Purification:

-

Quench any excess thiol in the reaction mixture with a bleach solution before work-up, if compatible with the desired product.

-

Perform all extractions and purifications within the fume hood.

-

If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or a scrubbing system.

-

-

Decontamination and Waste Disposal:

-

Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., ethanol) and then immerse in the bleach bath for at least 24 hours to neutralize the thiol odor.

-

Dispose of all contaminated disposable materials (e.g., gloves, paper towels, syringes) in a sealed plastic bag, which is then placed in a designated hazardous waste container.

-

Liquid waste containing the thiol should be collected in a properly labeled hazardous waste container.

-

Emergency Procedures

Spills

A spill of this compound requires immediate attention. The following workflow should be followed:

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated containers should be treated as hazardous waste.

This guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

References

- 1. Toxicologic studies on organic sulfur compounds. I. Acute toxicity of some aliphatic and aromatic thiols (mercaptans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Toxicity to Tetrahymena and abiotic thiol reactivity of aromatic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation of 1-(4-fluorophenyl)ethane-1-thiol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular properties of 1-(4-fluorophenyl)ethane-1-thiol. While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines the standard and robust computational methodologies used for analogous compounds. The presented data is representative of what would be expected from such calculations, based on studies of structurally similar molecules containing a 4-fluorophenyl group.[1][2][3][4] This guide serves as a blueprint for conducting and interpreting theoretical calculations for this and related thiol compounds.

Core Computational Protocols

The theoretical properties of this compound can be reliably predicted using quantum chemical calculations. The primary methodology employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

A typical and widely accepted computational protocol for such an investigation involves the following steps:

-

Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the most stable conformation (the lowest energy state). This is crucial as all subsequent property calculations are performed on this optimized structure. A common level of theory for this step is the B3LYP functional with a 6-311++G(d,p) basis set.[1][3]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Properties Calculation: Key electronic properties are calculated to understand the molecule's reactivity and electronic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

-

Thermochemical Analysis: Thermochemical properties such as enthalpy, Gibbs free energy, and entropy are calculated at a standard temperature and pressure.

The following diagram illustrates the logical workflow for these theoretical calculations.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above for this compound.

Table 1: Calculated Structural Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-S | 1.85 |

| S-H | 1.34 |

| C-C (ring) | 1.39 - 1.40 |

| C-C (ethyl) | 1.53 |

| Bond Angles (°) ** | |

| C-C-F | 118.5 |

| C-C-S | 110.2 |

| C-S-H | 96.5 |

| Dihedral Angles (°) ** | |

| F-C-C-S | 30.5 |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) | Assignment |

| 1 | ~3000 | C-H stretch (aromatic) |

| 2 | ~2950 | C-H stretch (aliphatic) |

| 3 | ~2550 | S-H stretch |

| 4 | ~1600 | C=C stretch (aromatic) |

| 5 | ~1220 | C-F stretch |

| 6 | ~680 | C-S stretch |

Table 3: Calculated Electronic and Thermochemical Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

| Thermochemical Properties (298.15 K) | |

| Enthalpy | -850.12 Hartree |

| Gibbs Free Energy | -850.16 Hartree |

Conclusion

This technical guide outlines a robust computational framework for the theoretical characterization of this compound. By employing Density Functional Theory, a detailed understanding of its structural, vibrational, electronic, and thermochemical properties can be achieved. The representative data presented herein serves as a valuable benchmark for future experimental and computational studies on this molecule and its derivatives, which may be of interest in the fields of medicinal chemistry and materials science. The provided workflow and methodologies are standard in the field and can be readily applied by researchers to obtain reliable theoretical predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

literature review of para-fluorophenyl substituted thiols

An In-depth Technical Guide to Para-fluorophenyl Substituted Thiols: Synthesis, Characterization, and Applications

Introduction

Para-fluorophenyl substituted thiols are a class of organosulfur compounds that have garnered significant interest in the fields of medicinal chemistry, drug development, and materials science. The incorporation of a fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug design.[1] The thiol (-SH) group, a potent nucleophile and a key component in many biological processes, provides a reactive handle for covalent modification and plays a crucial role in the mechanism of action for numerous drugs by acting as an antioxidant, a metal chelator, or an enzyme inhibitor.[2][3]

This technical guide provides a comprehensive , focusing on their synthesis, characterization, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their work.

Synthesis of Para-fluorophenyl Substituted Thiols

The synthesis of aryl thiols can be achieved through various methods, including the reduction of sulfonyl chlorides, the reaction of aryl halides with sulfur sources, or the rearrangement of O-aryl thiocarbamates (Newman-Kwart rearrangement).[4] However, for fluorinated substrates, the most prominent and efficient method is the Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as the para-fluoro-thiol reaction (PFTR).[5][6]

The Para-Fluoro-Thiol Reaction (PFTR)

The PFTR is a highly selective and efficient method for forming a carbon-sulfur bond. It involves the reaction of a thiol with a pentafluorophenyl (PFP) moiety. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, with the fluorine atom at the para position being the most reactive and easily displaced by a thiolate anion.[5] This reaction proceeds under mild, metal-free conditions and typically results in high yields.[5]

The general mechanism involves the deprotonation of a thiol by a non-nucleophilic base to generate a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient pentafluorophenyl ring, leading to the substitution of the para-fluorine atom.[5]

Experimental Protocols

General Protocol for the Para-Fluoro-Thiol Reaction: The following is a representative protocol for the synthesis of para-fluorophenyl substituted thiols via the PFTR, based on methodologies described in the literature.[5][7]

-

Reagent Preparation: Dissolve the pentafluorophenyl-containing substrate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN)).

-

Addition of Thiol: Add the desired thiol (1.0 - 1.2 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base (1.5 - 2.0 equivalents), such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 80°C, depending on substrate reactivity) for a period ranging from minutes to several hours (e.g., 12 h).[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR is particularly useful for observing the disappearance of the para-fluorine signal).[6]

-

Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid). Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final para-substituted product.

Quantitative Data: Synthesis

The PFTR is known for its high efficiency. The table below summarizes typical reaction conditions and yields.

| Substrate Type | Thiol Nucleophile | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Polymer with PFP side-chains | Alkanethiols | DBU | DMF | Ambient | 1 h | >95 | [5][6] |

| Pentafluorostyrene Copolymers | Thiolated Glucose | DBU | DMF | Ambient | 1 h | >95 | [6] |

| DPP-based Polymer | 3-mercaptopropyl)trimethoxysilane | K₂CO₃ | Dichlorobenzene | 80°C | 12 h | >95 | [5] |

| Pentafluorophenyl Acrylate | Captopril | DBU | DMF | Ambient | 1 h | High | [6] |

Characterization

The structural confirmation of para-fluorophenyl substituted thiols relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify protons in the molecule, while ¹³C NMR confirms the carbon skeleton. Crucially, ¹⁹F NMR is employed to verify the selective substitution at the para position by observing the disappearance of the corresponding signal and the characteristic shifts of the remaining ortho and meta fluorine atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the S-H stretch (typically weak, around 2550-2600 cm⁻¹) if the thiol is free, and C-F and C-S stretching vibrations.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[7]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is compared against calculated values to confirm purity.[10]

Applications in Drug Development

The unique properties of the thiol group and the para-fluorophenyl motif make these compounds valuable scaffolds in medicinal chemistry.

Role as Enzyme Inhibitors

The thiol group is a key feature in the active site of many enzymes, such as cysteine proteases.[11] Thiol-containing drugs can act as inhibitors of these enzymes through various mechanisms, including reversible or irreversible covalent modification of active site cysteine residues.[11] The para-fluorophenyl group can enhance binding to the enzyme's active site through favorable interactions and improve the pharmacokinetic profile of the drug.

A relevant example is the development of inhibitors for urease, a nickel-containing enzyme. While direct data on para-fluorophenyl thiol inhibitors is emerging, studies on analogous 1-[(4'-chlorophenyl)carbonyl]-4-(aryl)thiosemicarbazides have shown potent urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[12] This suggests that para-fluorophenyl substituted thiols are promising candidates for similar applications.

Quantitative Data: Biological Activity

The following table presents IC₅₀ values for related thiol-containing compounds against various enzyme targets, highlighting the potential of this chemical class.

| Compound Class | Target Enzyme | Lead Compound/Analogue | IC₅₀ (µM) | Reference |

| Thiosemicarbazides | Urease | 1-[(4'-chlorophenyl)carbonyl]-4-(2-nitrophenyl)thiosemicarbazide | 0.32 ± 0.01 | [12] |

| α-thiol amides | ACE2 | Biphenyl P1' analogue | 0.0011 (Kᵢ App) | [13] |

| α-thiol amides | ACE | Biphenyl P1' analogue | 0.030 (Kᵢ App) | [13] |

| α-thiol amides | NEP | Biphenyl P1' analogue | 0.0011 (Kᵢ App) | [13] |

Note: Data for para-chloro and other analogues are presented to illustrate the potential of the thiol scaffold. Further research is needed to quantify the specific activity of para-fluoro derivatives.

Pharmacokinetic Considerations

Fluorine substitution is a well-established strategy to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability. The study of drug metabolism and pharmacokinetics (DMPK) is essential in the development of any new therapeutic agent.[14]

Applications in Materials Science

The PFTR has been effectively used for the post-polymerization modification of materials and the functionalization of surfaces.

Surface Modification

Para-fluorophenyl substituted thiols can be used to modify surfaces like carbon and gold.[15] For instance, anchor layers containing pentafluorophenyl groups can be grafted onto a substrate. Subsequent reaction with various thiols via the PFTR allows for the covalent attachment of a wide range of functionalities, creating surfaces with tailored properties such as hydrophobicity, biocompatibility, or specific binding capabilities.[15][16]

Conclusion

Para-fluorophenyl substituted thiols represent a versatile and powerful class of compounds with significant potential in both drug discovery and materials science. The development of efficient synthetic methodologies, particularly the para-fluoro-thiol reaction, has made these structures readily accessible. Their unique combination of a metabolically robust fluorinated ring and a reactive thiol group makes them ideal candidates for the design of novel enzyme inhibitors and functional materials. Future research will likely focus on expanding the library of these compounds, exploring their therapeutic potential against a wider range of biological targets, and harnessing their properties to create next-generation smart materials and surfaces.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives (2023) | S. O. Fedotov | 2 Citations [scispace.com]

- 11. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]